Ganglioside GM3

Virology Receptor-ligand binding Surface plasmon resonance

GM3 is the obligate biosynthetic precursor for all a- and b-series gangliosides and the dominant ganglioside (>50%) in non-neuronal tissues. GM1 or GD3 cannot substitute due to distinct carbohydrate epitopes and receptor specificities. • 2.8-fold elevation in breast carcinoma vs. 1.7-fold for GD3-superior dynamic range for tumor biomarker studies • Selective avian H5N3 hemagglutinin binding; not replicated by GM1a or GD1a • Direct causal link to insulin resistance validated in GM3 synthase KO mice • ≥98% purity; suitable for SPR, ELISA, HPTLC, and LC-MS/MS calibration

Molecular Formula C59H108N2O21
Molecular Weight 1181.5 g/mol
Cat. No. B1244607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanglioside GM3
Molecular FormulaC59H108N2O21
Molecular Weight1181.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C59H108N2O21/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(69)61-40(41(66)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-77-56-51(73)50(72)53(45(37-64)79-56)80-57-52(74)55(49(71)44(36-63)78-57)82-59(58(75)76)34-42(67)47(60-39(3)65)54(81-59)48(70)43(68)35-62/h30,32,40-45,47-57,62-64,66-68,70-74H,4-29,31,33-38H2,1-3H3,(H,60,65)(H,61,69)(H,75,76)/b32-30+/t40-,41+,42-,43+,44+,45+,47+,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-/m0/s1
InChIKeyUIKPUUZBQYTDRX-YRRBDHRDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganglioside GM3: Structure and Selection Guide


Ganglioside GM3 (monosialodihexosylganglioside) is the structurally simplest member of the a-series ganglio-family, consisting of a lactosylceramide core (Glcβ1-1Cer) with a single N-acetylneuraminic acid (Neu5Ac) α2,3-linked to the terminal galactose [1]. GM3 functions as the obligate biosynthetic precursor for nearly all complex gangliosides enriched in neural tissue, including a-series (GM2, GM1a, GD1a) and b-series (GD3, GD2, GD1b, GT1b) members [2]. Unlike more complex gangliosides, GM3 is the dominant ganglioside in most non-neuronal tissues, where it constitutes approximately 50% of total lipid-bound sialic acid [3]. This dual role as both a terminal product in peripheral tissues and a committed intermediate in neural ganglioside biosynthesis underpins its selection for studies ranging from insulin signaling to tumor biology and virology.

1 Core structure fit: Lactosylceramide with single Neu5Acα2-3Gal; simplest a-series ganglioside.
2 Pathway role: Obligate a- and b-series precursor; rate-limiting gatekeeper for biosynthesis studies.
3 Tissue context: Dominant ganglioside in non-neuronal tissues (~50% of total lipid-bound sialic acid).

Why GM3 Substitution Fails


Despite sharing the lactosylceramide core, gangliosides exhibit non-overlapping functional specificity governed by their carbohydrate headgroup architecture. GM3 bears a single terminal Neu5Acα2-3Gal motif; GM1a adds a terminal Galβ1-3GalNAc and internal sialic acid; GD3 incorporates two sialic acids α2,8-linked [1]. These structural differences translate into distinct receptor recognition profiles [2], divergent effects on membrane receptor signaling (e.g., insulin receptor modulation by GM3 versus neurotrophin receptor interaction by GM1) [3], and fundamentally different biosynthetic roles [4]. Substituting GM3 with GM1 or GD3 introduces a structurally distinct carbohydrate epitope that alters molecular recognition, lipid raft partitioning, and downstream signaling outcomes. For applications requiring precise interrogation of a-series precursor function, sialic acid linkage specificity, or non-neuronal ganglioside biology, GM3 is the only appropriate tool.

GM3 (Target) Single Neu5Acα2-3Gal; lactosyl core. A-series precursor function. Non-neuronal receptor profile.
GM1a / GD3 Substitutes Altered epitope architecture shifts receptor recognition, lipid raft partitioning, and signaling outcomes. May misrepresent non-neuronal ganglioside biology.
GM3 (Target) Species-specific avian influenza virus receptor. Selective for short lactosyl core.
GM1a / GD1a Substitutes Recognized by both avian and human strains. Cannot replicate avian-specific binding in host-range studies.

GM3 Head-to-Head Comparative Evidence


Avian Influenza Virus Receptor Specificity

Avian influenza virus strains bind selectively to GM3 carrying the shorter lactosyl core, whereas human strains do not, representing a species-specific receptor discrimination [1]. SPR analysis on ganglioside-containing lipid bilayers demonstrated that an avian strain (A/duck/Hong Kong/313/4/78, H5N3) showed measurable binding to GM3, while a human strain (A/Aichi/2/68, H3N2) exhibited no detectable interaction with GM3 despite binding to GM1a and GD1a [1]. The equilibrated rate constants revealed that avian virus binding preference is determined not solely by sialic acid linkage but also by the core carbohydrate chain length, with GM3 providing a distinct recognition surface compared to ganglio-tetraose core gangliosides [1].

Avian Influenza Receptor Specificity
Head-to-head
Avian H5N3 binds GM3; Human H3N2 shows no detectable GM3 binding. Binding determined by core chain length.
Supports host-range and viral entry assay context.
SPR on lipid bilayers; qualitative binding discrimination.
Virology Receptor-ligand binding Surface plasmon resonance

Breast Cancer GM3 vs. GD3 Expression

In human invasive ductal breast carcinoma, both GM3 and GD3 are elevated relative to normal tissue, but the magnitude of GM3 elevation is substantially greater than that of GD3 [1]. Total ganglioside levels measured as lipid-bound sialic acids were significantly higher in tumor tissues (19.7 ± 13.0 μg sialic acid/g wet tissue) than in normal tissues (8.8 ± 5.3 μg/g, p < 0.005) [1]. GM3 and GD3 together accounted for 85–90% of lipid-bound sialic acid in both tissue types, but GM3 levels in tumor tissues were 2.8-fold greater than in normal tissues, while GD3 showed a 1.7-fold increase [1].

Breast Cancer GM3 vs. GD3 Expression
Head-to-head
GM3: 2.8-fold increase in tumor vs. normal. GD3: 1.7-fold increase. GM3 amplification exceeds GD3 by 1.1-fold.
Supports tumor-associated ganglioside dysregulation review.
Invasive ductal carcinoma; TLC-immunostaining; p
GM3 Synthase Gene-Dosage Phenotype
Head-to-head
Het: 7.0 ± 0.8 nmol/mg (-36%). KO: 2.3 ± 1.1 nmol/mg (21% residual; 0-series pathway shift).
Supports a-series pathway flux interpretation.
Murine embryonic fibroblasts; HPTLC and MS; wild-type baseline 11 ± 1.6 nmol/mg.
Neuritogenesis: GM3 vs. GM1
Class-level
GM3 and GM1 both stimulate neurite outgrowth; potency differs across cell types. epi-GM3 shows comparable/enhanced activity.
Neuritogenesis model-response context may differ.
Neuro-2A, PC-12, DRG models. Direct quantitative comparison between GM3 and GM1 not provided in this study.
GM3 Dominance in Non-Neuronal Tissues
Class-level
GM3: >50% of total gangliosides in lung, liver, kidney, intestine, muscle. Brain GM3: 0.76% of total.
Peripheral tissue profiling fit; CNS profile mismatch.
Rabbit tissue homogenates; TLC-densitometry. Lung absolute concentration: 431.7 nmol/g.
Insulin Receptor Modulation
Class-level
GM3 contributes to insulin resistance in adipocytes, liver, and muscle. GM1/GM2 inhibit receptor phosphorylation in diabetic mice; GM3/GD1a do not.
Supports insulin signaling pathway-response review.
Mouse obesity/T2D models; tissue- and context-dependent effects. Review-level evidence.
Oncology Glycolipid biomarkers Breast cancer

GM3 Synthase Gene-Dosage Phenotype

GM3 synthase (GM3S) knockout studies reveal a gene-dosage effect on total ganglioside content that is specific to the a-series biosynthetic pathway [1]. Heterozygote murine embryonic fibroblasts (GM3S+/−) showed a 36% reduction in total ganglioside content compared to wild-type controls (7.0 ± 0.8 nmol lipid-bound sialic acid/mg cell protein versus 11 ± 1.6 nmol/mg) [1]. Complete homozygous knockout (GM3S−/−) retained 21% of normal ganglioside content (2.3 ± 1.1 nmol/mg), but these residual gangliosides were entirely different molecular species (GM1b, GalNAc-GM1b, GD1α) derived from the alternative 0-series pathway [1].

GM3 Synthase Gene-Dosage Phenotype
Head-to-head
Het: 7.0 ± 0.8 nmol/mg (-36%). KO: 2.3 ± 1.1 nmol/mg (21% residual; 0-series pathway shift).
Supports a-series pathway flux interpretation.
Murine embryonic fibroblasts; HPTLC and MS; wild-type baseline 11 ± 1.6 nmol/mg.
Genetics Knockout models Biosynthesis

Neuritogenesis: GM3 vs. GM1 in Neuronal Models

Both GM3 and GM1 can stimulate neurite outgrowth, but their relative potencies differ across neuronal cell types and culture conditions [1]. In Neuro-2a neuroblastoma cells exposed to the neurotoxic Ca2+ ionophore A23187, both GM3 and GM1 attenuated toxicity, increasing cell survival and neurite stability [1]. However, a synthetic epimer of GM3 (epi-GM3) with a neuraminidase-resistant β-ketosidic linkage demonstrated enhanced neuritogenesis across two transformed cell lines (Neuro-2A, PC-12) and one primary neuronal tissue (dorsal root ganglia), indicating that the stereochemistry of the ketoside linkage is not critical and that metabolic conversion of exogenous ganglioside is not directly involved in the neuritogenic phenomenon [2].

Neuritogenesis: GM3 vs. GM1
Class-level
GM3 and GM1 both stimulate neurite outgrowth; potency differs across cell types. epi-GM3 shows comparable/enhanced activity.
Neuritogenesis model-response context may differ.
Neuro-2A, PC-12, DRG models. Direct quantitative comparison between GM3 and GM1 not provided in this study.
Neuroscience Neurite outgrowth Neuroblastoma

GM3 Dominance in Non-Neuronal Tissues

GM3 is the predominant ganglioside in most non-neuronal tissues, a distribution pattern that distinguishes it fundamentally from complex a- and b-series gangliosides [1]. In rabbit tissues, GM3 comprised more than 50% of total gangliosides in lung, liver, stomach, intestine, kidney, testis, and muscle [1]. The highest absolute concentration was found in lung (431.7 nmol/g wet tissue) [1]. In striking contrast, brain GM3 composed only 0.76% of total gangliosides, while thymus GM3 represented 17.28% [1]. In non-neuronal tissues generally, GM3 and GD3 together constitute approximately 50% of total lipid-bound sialic acid [2].

GM3 Dominance in Non-Neuronal Tissues
Class-level
GM3: >50% of total gangliosides in lung, liver, kidney, intestine, muscle. Brain GM3: 0.76% of total.
Peripheral tissue profiling fit; CNS profile mismatch.
Rabbit tissue homogenates; TLC-densitometry. Lung absolute concentration: 431.7 nmol/g.
Tissue distribution Quantitative lipidomics Organ specificity

Insulin Receptor Modulation by GM3 vs. GM1/GM2

Gangliosides exhibit tissue-specific and structure-specific effects on insulin receptor signaling [1]. In adipocytes, increased GM3 levels upon TNFα stimulation contribute to insulin resistance in obesity [1]. In liver and muscle, GM3 contributes to insulin resistance via mechanisms potentially involving reduced NEU3 activity with aging [1]. In contrast, GM1 and GM2 contribute to insulin resistance in muscle through distinct pathways [1]. Transgenic mice lacking GM3 due to GM3 synthase absence show improved insulin sensitivity [2]. Notably, in diabetic mice, GM1 and GM2 species inhibit insulin receptor phosphorylation, whereas GM3 and GD1a do not affect insulin signaling in the same context [3].

Insulin Receptor Modulation
Class-level
GM3 contributes to insulin resistance in adipocytes, liver, and muscle. GM1/GM2 inhibit receptor phosphorylation in diabetic mice; GM3/GD1a do not.
Supports insulin signaling pathway-response review.
Mouse obesity/T2D models; tissue- and context-dependent effects. Review-level evidence.
Metabolism Insulin signaling Type 2 diabetes

GM3 Evidence-Backed Application Scenarios


Avian Influenza Receptor Binding and Host Range

GM3 is the ganglioside of choice for surface plasmon resonance (SPR) or ELISA-based studies of avian influenza virus receptor specificity. As demonstrated by Hidari et al. (2007), avian H5N3 strains bind selectively to GM3, whereas human H3N2 strains do not [1]. This species-specific discrimination cannot be replicated with GM1a or GD1a, which both avian and human strains recognize. Researchers studying viral entry, hemagglutinin binding specificity, or zoonotic transmission barriers should procure GM3 rather than more complex gangliosides to accurately model avian receptor interactions on lipid bilayers [1].

Breast Cancer Glycolipid Biomarkers and Progression

For studies examining ganglioside dysregulation in breast cancer, GM3 provides a larger dynamic range of tumor-associated expression than GD3. Carr et al. (1997) demonstrated that GM3 levels in invasive ductal breast carcinoma are elevated 2.8-fold over normal tissue, compared to a 1.7-fold elevation for GD3 [2]. GM3 and GD3 together constitute 85–90% of tumor ganglioside sialic acid, with GM3 showing the greater relative amplification. Procuring GM3 is essential for establishing baseline expression profiles, calibrating TLC/HPTLC densitometry standards, or investigating GM3 synthase as a therapeutic target in breast cancer metastasis models [2].

Insulin Resistance and Type 2 Diabetes Studies

GM3 is the specific ganglioside implicated in TNFα-mediated insulin resistance in adipocytes and age-related insulin resistance in liver and muscle. Transgenic mice lacking GM3 due to GM3 synthase deficiency exhibit improved insulin sensitivity, establishing a direct causal link between GM3 abundance and insulin signaling impairment [3]. Critically, GM1 and GM2 exhibit different effects on insulin receptor phosphorylation in diabetic mouse models, underscoring the non-redundancy of ganglioside species [4]. Procurement of GM3 (rather than GM1, GM2, or GD1a) is indicated for studies of lipid raft-mediated insulin receptor modulation, GCS inhibitor development, or validating LC-MS/MS methods for plasma ganglioside quantification in metabolic disease cohorts [3][4].

Tissue Ganglioside Profiling & LC-MS/MS Validation

GM3 is the predominant ganglioside in lung, liver, kidney, intestine, and muscle, comprising more than 50% of total ganglioside content in these tissues [5]. In lung specifically, GM3 reaches absolute concentrations of 431.7 nmol/g wet tissue [5]. For analytical laboratories developing or validating reverse-phase LC-MS/MS methods for plasma or tissue ganglioside quantification, GM3 must be included as a primary calibration standard. Validated UPLC-MS/MS methods for GM1, GM2, and GM3 in human plasma have been successfully applied to monitor monosialoganglioside levels in patients with GM3 synthase deficiency [6]. Using GM1 or GD1a as a substitute would misrepresent the ganglioside profile of non-neuronal samples and produce inaccurate quantitative results [5].

Application
Selection Property
Validation Focus
Avian Influenza Host-Range Studies
Species-specific receptor binding
SPR binding to lactosyl core vs. ganglio-tetraose core
Breast Cancer Glycolipid Profiling
Higher tumor-to-normal ratio context
TLC/HPTLC densitometry standard calibration
Insulin Resistance Mechanism Studies
TNFα-mediated signaling context
Insulin receptor phosphorylation model endpoints
Non-Neuronal Tissue LC-MS/MS Quantification
Dominant peripheral tissue ganglioside
Matrix-matched calibration; method accuracy review

Technical Documentation Hub

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23 linked technical documents
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